3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol

Blood-Brain Barrier Microdialysis CNS Penetration

Researchers seeking to differentiate peripheral from central 5-HT2A mechanisms often face challenges with brain-penetrant ligands. (±)-MDL 105725, the active metabolite of MDL 100907, solves this as a peripherally-restricted antagonist with >4-fold lower BBB permeability. This compound is also the non-negotiable precursor for one-step [18F]MH.MZ PET tracer radiosynthesis. - Enables clean separation of central vs. peripheral 5-HT2A receptor physiology. - Essential for LC/MS/MS analytical standard development in pharmacokinetic studies. - Serves as a defined intermediate-activity control (Ki ~3 nM) for SAR probing.

Molecular Formula C21H26FNO3
Molecular Weight 359.4 g/mol
Cat. No. B12081061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol
Molecular FormulaC21H26FNO3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
InChIInChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3
InChIKeyDVDGOKMQDYFKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDL 105725: Low-CNS-Penetrant 5-HT2A Antagonist


The compound 3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol, commonly known as (±)-MDL 105725, is a racemic mixture of an active metabolite and a key synthetic intermediate [2]. It functions as a selective antagonist of the serotonin 5-HT2A receptor [3]. As a hydroxylated derivative of the well-characterized 5-HT2A antagonist MDL 100907, this compound is distinct in its diminished capacity to cross the blood-brain barrier (BBB) and its role as a precursor for PET radiotracers, making it a specialized tool in neuropharmacological research rather than a direct substitute for its parent molecule in systemic applications [1].

MDL 105725: CNS Penetration vs. Generic 5-HT2A Antagonists


The core pharmacological activity of a 5-HT2A antagonist does not guarantee a predictable biological effect if its central nervous system (CNS) penetration profile is overlooked. This compound, MDL 105725, is the active metabolite of MDL 100907 but exhibits fundamentally different brain distribution. In vivo microdialysis data prove that the blood-brain barrier (BBB) permeability of MDL 100907 is more than four times greater than that of MDL 105725 [1]. Therefore, using the parent compound or a more brain-penetrant analog for a study that requires peripheral selectivity or serves as a radiolabeling precursor would introduce significant experimental bias, underscoring the crucial need for targeted procurement of this specific agent [1].

MDL 105725: Differentiation from Closest Analogs


BBB Penetration: Metabolite vs. Parent

The blood-brain barrier permeability of the parent 5-HT2A antagonist MDL 100,907 is more than four times greater than that of its active metabolite, MDL 105,725, as determined in rats [1]. This direct head-to-head in vivo study using microdialysis sampling in the medial prefrontal cortex shows that while both compounds are active, the metabolite achieves substantially lower brain extracellular fluid concentrations, making it a less CNS-penetrant option [1].

Blood-Brain Barrier Microdialysis CNS Penetration

5-HT2A Receptor Affinity vs. Parent

The introduction of a hydroxymethyl group significantly reduces affinity for the 5-HT2A receptor relative to the parent molecule. The 5-HT2A affinity (Ki) of MDL 105725 is 3 nM, which is explicitly described as 15-fold lower than that of its parent, the highly potent antagonist MDL 100907 [1]. This demonstrates a quantifiable trade-off between structural modification and target engagement.

5-HT2A Receptor Radioligand Binding Structure-Activity Relationship

Metabolic Fate: Active Metabolite

In contrast to many inactive metabolites, MDL 105725 is documented as the active metabolite formed via extensive first-pass metabolism of MDL 100907 [1]. Pharmacokinetic studies in rats and dogs confirm that the parent drug is well absorbed but undergoes substantial conversion to MDL 105725 [1]. This positions the compound as the predominant circulating active species in some dosing scenarios, distinct from simple metabolic debris.

Pharmacokinetics Drug Metabolism First-Pass Effect

Selectivity for 5-HT2A vs. Other Receptors

Comprehensive in vitro binding experiments demonstrate that MDL 105725 has no appreciable affinity for a broad spectrum of tested receptors and transporters, confirming its high specificity for the 5-HT2A receptor [1]. This selectivity profile is critical for minimizing off-target effects in research settings, matching the high specificity standard set by its parent molecule but achieved with a distinct chemical scaffold.

Receptor Selectivity Off-Target Screening Neuropharmacology

PET Tracer Precursor for [18F]MH.MZ

The compound's structure, featuring a free phenolic hydroxyl group, makes it the essential desmethyl precursor for synthesizing the PET tracer [18F]MH.MZ via 18F-fluoroalkylation [1]. The parent compound MDL 100907 cannot be directly radiolabeled at this position without a demethylation step. This direct synthetic utility, yielding the radiotracer in a reproducible ~42% radiochemical yield within 100 minutes [1], is a property unique to this molecule among close analogs.

PET Imaging Radiochemistry [18F]Radiotracer

MDL 105725: Application Scenarios


Peripheral vs. Central 5-HT2A Investigations

For researchers needing to distinguish central from peripheral 5-HT2A receptor physiology, this compound serves as a peripherally-restricted antagonist. Because its BBB permeability is more than 4-fold lower than MDL 100907 [1], it achieves systemic 5-HT2A blockade with minimal brain penetration, enabling clean separation of central and peripheral mechanisms without the confounding variable of CNS action.

[18F]MH.MZ PET Tracer Synthesis

This compound is the irreplaceable precursor for the direct radiosynthesis of the PET tracer [18F]MH.MZ [3]. Its free phenol group permits a one-step 18F-fluoroethylation that is not possible with the methoxy-bearing parent compound MDL 100907. Procuring this specific intermediate is a non-negotiable step for imaging labs producing this tracer [3].

Active Metabolite Pharmacokinetic Profiling

Since MDL 105725 is a major active metabolite of MDL 100907 [1], its use as an analytical standard is essential for LC/MS/MS assay development and validation in pharmacokinetic studies. Using this certified reference material ensures accurate quantification of the metabolite in biological matrices, which is vital for understanding the parent drug's overall efficacy and metabolism.

SAR Studies of 5-HT2A Antagonists

The 15-fold affinity drop compared to MDL 100907 (Ki of 3 nM vs. ~0.2 nM) [2] makes this compound a valuable tool for SAR probing. It demonstrates the specific impact of phenolic hydroxylation on receptor binding, serving as a defined intermediate-activity control to benchmark the potency of new chemical entities in high-throughput screens.

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